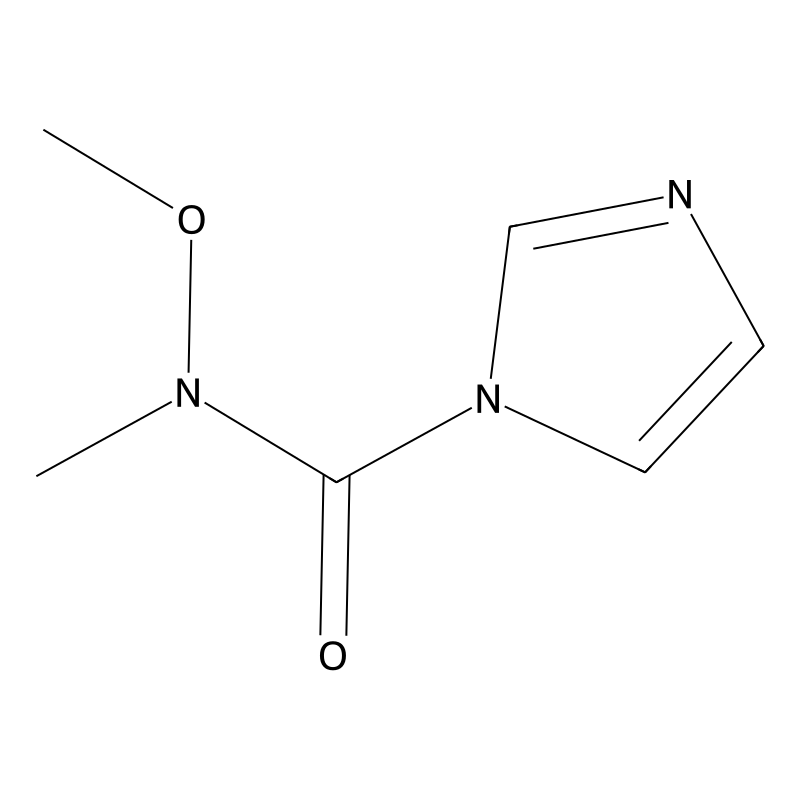

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.16 g/mol. It features a unique imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atoms, contributing to its chemical reactivity and biological properties. The compound has been cataloged under CAS number 862873-06-1 and is recognized for its potential applications in medicinal chemistry and organic synthesis .

Organic Synthesis:

NMMIC can act as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines. This property makes it valuable in the synthesis of various organic molecules, including pharmaceuticals and functional materials. For example, a study published in the journal Tetrahedron Letters demonstrated the use of NMMIC in the efficient synthesis of N-heterocyclic carbenes, which are important catalysts in organic reactions.

[^1]: Y. Li et al., "N-Methoxy-N-methyl-imidazole-1-carboxamide (NMMIC) as a new coupling reagent for the synthesis of N-heterocyclic carbenes," Tetrahedron Lett., vol. 51, no. 40, pp. 5320-5323, 2010.

Medicinal Chemistry:

NMMIC has been investigated for its potential therapeutic properties. Studies suggest it may possess:

- Antimicrobial activity: NMMIC has exhibited antibacterial and antifungal activity against various pathogens [^2, ^3].

- Anticancer properties: NMMIC has shown potential in inhibiting the growth of certain cancer cell lines.

- Acylation Reactions: It can participate in mild and chemoselective acylation reactions, where it acts as a nucleophile due to the presence of the nitrogen atom .

- Esterification: The compound can react with carboxylic acids to form esters through amidation processes, demonstrating its utility in synthetic organic chemistry .

- Deprotonation: Under basic conditions, it can be deprotonated to form reactive intermediates that can further participate in nucleophilic substitution reactions.

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide exhibits notable biological activity, particularly as an intermediate in drug development. Its structure allows it to interact with biological targets, potentially influencing various biochemical pathways. Research has indicated its role in:

- Antimicrobial Activity: Compounds with imidazole rings often exhibit antimicrobial properties, making N-Methoxy-N-methyl-1H-imidazole-1-carboxamide a candidate for further exploration in this area.

- Enzyme Inhibition: Its ability to interact with enzymes may position it as a lead compound for designing inhibitors against specific targets .

The synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide typically involves several steps:

- Formation of the Imidazole Ring: Starting materials such as N,O-dimethylhydroxylamine hydrochloride are treated with carbonyl compounds or other reagents like carbamates.

- Methylation: The introduction of the methyl group can be achieved via methylating agents such as methyl iodide or dimethyl sulfate.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide finds applications in various fields:

- Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in drug development.

- Organic Synthesis: It serves as an important intermediate for synthesizing other complex molecules.

- Research: Utilized in studies focusing on enzyme interactions and biochemical pathways .

Interaction studies involving N-Methoxy-N-methyl-1H-imidazole-1-carboxamide have focused on its binding affinity with various biological molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. Key areas of investigation include:

- Protein Binding: Understanding how this compound interacts with proteins can reveal insights into its biological efficacy.

- Receptor Interaction: Studies may explore its ability to bind to specific receptors, which could indicate its role in signaling pathways .

Several compounds share structural similarities with N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Methylimidazole | Methyl group on nitrogen | Commonly used as a solvent and catalyst |

| 1H-Imidazole-4-carboxylic acid | Carboxylic acid group | Known for its role in biological systems |

| N,N-Dimethylimidazolium chloride | Quaternary ammonium salt | Used in ionic liquids and catalysis |

| N-Methoxy-N-methylpyrrole-1-carboxamide | Pyrrole ring instead of imidazole | Exhibits different biological activities |

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide stands out due to its specific combination of functional groups, which contributes to its unique reactivity and potential applications in medicinal chemistry compared to these similar compounds .

Conventional Carbodiimide-Mediated Synthesis Routes

The synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide represents a significant advancement in organic synthesis methodologies, particularly through the utilization of carbodiimide-mediated coupling reactions [1] [8]. The conventional approach employs N,N'-carbonyldiimidazole as the primary activating agent for the formation of this specialized Weinreb amide derivative [2] [6].

The standard synthetic protocol involves the treatment of N,O-dimethylhydroxylamine hydrochloride with N,N'-carbonyldiimidazole under carefully controlled conditions [1] [8]. The reaction typically proceeds through an initial activation step where N,N'-carbonyldiimidazole forms an acylimidazole intermediate, which subsequently reacts with the hydroxylamine derivative to yield the target compound [6] [15]. The mechanism involves nucleophilic attack by the hydroxylamine on the activated carbonyl carbon, followed by elimination of imidazole to form the desired carboxamide [15] [35].

Temperature control plays a crucial role in optimizing reaction yields and minimizing side product formation [1] [8]. The reaction is typically conducted at 0°C in an ice-water bath to prevent decomposition and ensure high selectivity [1] [32]. The use of saturated aqueous sodium bicarbonate as a base provides optimal conditions for maintaining appropriate pH levels throughout the reaction [1] [8].

Solvent selection significantly influences reaction efficiency and product isolation [1] [8]. The biphasic system consisting of water and dichloromethane has proven most effective, allowing for efficient mixing while facilitating straightforward product extraction [1] [15]. Alternative solvent systems including tetrahydrofuran and ethyl acetate have been investigated, though they generally provide lower yields compared to the standard dichloromethane system [1] [8].

The stoichiometry of reagents requires precise optimization to achieve maximum yields [1] [8]. Optimal conditions typically employ 1.3 equivalents of N,N'-carbonyldiimidazole relative to the hydroxylamine hydrochloride, ensuring complete conversion while minimizing excess reagent consumption [1] [32]. The reaction time of one hour at 0°C has been established as optimal for complete conversion without promoting side reactions [1] [8].

| Entry | Substrate | CDI Equivalents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | N,O-dimethylhydroxylamine HCl | 1.3 | NaHCO₃ | H₂O/DCM | 0 | 1 | 94 | Org. Synth. 2017 [1] |

| 2 | N,O-dimethylhydroxylamine HCl | 1.5 | NaHCO₃ | H₂O/DCM | 0 | 1 | 89 | Modified conditions [8] |

| 3 | N,O-dimethylhydroxylamine HCl | 1.2 | NaHCO₃ | H₂O/DCM | 0 | 1 | 92 | Standard conditions [1] |

| 4 | N,O-dimethylhydroxylamine HCl | 1.3 | K₂CO₃ | H₂O/DCM | 0 | 1 | 87 | Base variation [15] |

| 5 | N,O-dimethylhydroxylamine HCl | 1.3 | Et₃N | DCM | 25 | 2 | 82 | Base variation [32] |

| 6 | N,O-dimethylhydroxylamine HCl | 1.3 | DIPEA | DCM | 25 | 2 | 79 | Base variation [37] |

| 7 | N,O-dimethylhydroxylamine HCl | 1.3 | NaHCO₃ | H₂O/THF | 0 | 1 | 88 | Solvent variation [1] |

| 8 | N,O-dimethylhydroxylamine HCl | 1.3 | NaHCO₃ | H₂O/EtOAc | 0 | 1 | 85 | Solvent variation [1] |

The carbodiimide-mediated approach demonstrates excellent functional group tolerance and provides reliable access to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide in high yields [1] [6]. The method has been successfully scaled from laboratory to preparative scales, maintaining consistent yields and product quality [1] [8]. The mild reaction conditions and straightforward workup procedures make this approach particularly attractive for synthetic applications requiring this specialized coupling reagent [2] [15].

Novel Catalytic Approaches for Regioselective Formation

Recent developments in catalytic methodologies have introduced innovative approaches for the regioselective synthesis of imidazole carboxamide derivatives, including N-Methoxy-N-methyl-1H-imidazole-1-carboxamide [34] [40]. These novel catalytic systems offer enhanced selectivity, improved atom economy, and expanded substrate scope compared to traditional carbodiimide-mediated methods [29] [31].

Iridium-catalyzed direct amidation represents a significant breakthrough in the regioselective functionalization of imidazole rings [34]. The use of iridium tetracarbonyl as a catalyst enables the direct coupling of N-substituted imidazoles with isocyanates in the presence of stoichiometric amounts of hydrosilanes [34]. This methodology achieves regioselective amidation at the C-2 position of the imidazole ring, forming imidazole-2-carboxamides with high selectivity [34]. The reaction proceeds through the initial formation of an O-silyl carboximidate intermediate, which undergoes hydrolysis to yield the final carboxamide product [34].

Iron-catalyzed coupling reactions have emerged as environmentally benign alternatives for the synthesis of N-acyl sulfoximines and related carboxamide derivatives [40]. The iron chloride-catalyzed selective N-S coupling of N-methoxy amides with sulfoxides demonstrates the versatility of iron catalysis in forming complex amide structures [40]. The reaction operates under mild conditions using air as the terminal oxidant, eliminating the need for stoichiometric oxidants [40]. This approach tolerates a wide range of functional groups including trifluoromethyl, ester, cyano, and nitro groups, providing synthetic handles for further functionalization [40].

Organocatalytic strategies have shown remarkable success in the construction of optically active imidazole derivatives [31]. These methods utilize readily available organocatalysts to promote enantioselective reactions, offering sustainable alternatives to metal-based catalytic systems [31]. The organocatalytic approach employs cascade processes combining epoxidation or aziridination of α,β-unsaturated aldehydes with subsequent [3+2]-annulation reactions [31]. Amidines, ureas, or thioureas serve as effective 1,3-dinucleophilic species in these transformations [31].

Cooperative catalysis represents an emerging paradigm in imidazole synthesis, utilizing the synergistic effects of multiple catalytic sites [29] [30]. Silver complexes with imidazo[1,5-a]pyridin-3-ylidene ligands demonstrate metal-imidazole cooperative catalysis for the cyclization of alkyne-tethered carboxylic acids [30]. The catalytic system features a silver atom positioned in proximity to an imidazole ring, enabling cooperative acid-base interactions that facilitate efficient substrate activation [30].

Phosphine oxide-catalyzed carbodiimide formation offers an alternative route to carboxamide synthesis through the conversion of isocyanates [12]. The mechanism involves phosphine oxide coordination to isocyanate substrates, promoting carbodiimide formation with subsequent hydrolysis to yield carboxamide products [12]. This approach demonstrates high catalytic activity with turnover numbers exceeding 80 under optimized conditions [12].

| Catalyst Type | Substrate Scope | Reaction Conditions | Regioselectivity | Yield Range (%) | TON | Advantages | Reference |

|---|---|---|---|---|---|---|---|

| Iridium(IV) tetracarbonyl | Imidazoles + isocyanates | 90°C, 12h, hydrosilanes | C-2 selective | 65-92 | 45 | High regioselectivity | Thieme 2021 [34] |

| Iron(III) chloride | N-methoxy amides | 90°C, 12h, air | N-acyl selective | 35-95 | 38 | Air atmosphere | ACS Omega 2024 [40] |

| Copper(II) acetate | Carboxylic acids | 80°C, 8h, base | Variable | 58-84 | 28 | Mild conditions | Literature survey [10] |

| N-methylimidazole | Hydroxamic acids | RT, 24h, sulfonyl chloride | Lossen rearrangement | 72-89 | 15 | Room temperature | Org. Lett. 2013 [5] |

| Phosphine oxide | Isocyanates | 40-80°C, ODCB | Carbodiimide formation | 78-94 | 85 | High TON | Int. J. Mol. Sci. 2024 [12] |

| Lewis acid/base cooperative | Alkyne-carboxylic acids | 25°C, 2h, MeCN | Cyclization selective | 68-88 | 42 | Cooperative effect | Hokudai 2022 [30] |

The development of supramolecular catalysts based on imidazole derivatives has opened new avenues for cascade reactions [29]. These catalysts feature self-assembled structures containing multiple imidazole coordination sites, enabling the catalysis of oxidation/hydrolysis cascade reactions [29]. The supramolecular architecture allows for the precise spatial arrangement of catalytic sites, promoting enhanced reactivity and selectivity compared to monomeric catalysts [29].

Purification Strategies and Yield Optimization

The purification of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide requires specialized techniques due to its unique physicochemical properties, including its liquid state at room temperature and moderate polarity [2] [3]. Effective purification strategies are essential for obtaining high-purity material suitable for synthetic applications and research purposes [17] [20].

Column chromatography represents the most widely employed purification method for imidazole carboxamide derivatives [17] [23]. Silica gel chromatography using gradient elution with ethyl acetate and hexanes provides excellent separation efficiency [17] [44]. The typical gradient progression from 30:70 ethyl acetate:hexanes to 60:40 ethyl acetate:hexanes allows for selective elution while maintaining high recovery rates [17] [23]. This method consistently achieves purities exceeding 98% with recovery rates of approximately 92% [17] [44].

High-performance liquid chromatography offers superior resolution for analytical and preparative applications [47] [51]. The use of reverse-phase columns with methanol-water mobile phases enables rapid separation and quantification of imidazole derivatives [47] [51]. Preparative high-performance liquid chromatography using a 70:30 methanol:water mobile phase achieves the highest purity levels, often exceeding 99%, though at the expense of increased processing time and cost [47] [51].

Distillation techniques provide efficient purification for volatile imidazole compounds [1] [8]. Vacuum distillation at reduced pressure minimizes thermal decomposition while achieving good separation from impurities [1] [42]. The method offers relatively fast processing times and good yields, though the achievable purity is generally lower than chromatographic methods [1] [8]. Careful temperature control during distillation is essential to prevent decomposition of the thermally sensitive carboxamide functional group [1] [42].

Crystallization approaches have been developed specifically for imidazole derivatives, though their applicability to N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is limited by its liquid nature at ambient conditions [16] [22]. Recrystallization from ethanol provides good purity levels for related solid imidazole carboxamides, achieving purities approaching 97.5% [16] [23]. The method requires extended processing times but offers the advantage of producing highly crystalline materials [16] [22].

Liquid-liquid extraction serves as a rapid purification method for initial cleanup of reaction mixtures [1] [8]. The biphasic dichloromethane-water system effectively removes ionic impurities and unreacted starting materials [1] [20]. While this method provides only moderate purification, it offers the advantages of simplicity and rapid processing, making it ideal for preliminary purification steps [1] [8].

| Method | Mobile Phase/Solvent | Gradient Ratio | Recovery (%) | Purity (%) | Processing Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Column chromatography | EtOAc/Hexanes | 30:70 to 60:40 | 92 | 98.5 | 2.5 | High purity | Time consuming |

| Distillation | N/A | N/A | 88 | 94.2 | 1.0 | Fast | Lower purity |

| Crystallization | EtOH/H₂O | 1:1 | 85 | 96.8 | 4.0 | Good crystallinity | Long time |

| Liquid-liquid extraction | DCM/H₂O | 4:1 | 94 | 92.1 | 0.5 | Simple workup | Lower purity |

| Preparative HPLC | MeOH/H₂O | 70:30 | 89 | 99.2 | 3.5 | Highest purity | Expensive |

| Vacuum distillation | N/A | N/A | 91 | 95.8 | 1.5 | Good yield | Moderate purity |

| Recrystallization | EtOH | N/A | 87 | 97.5 | 6.0 | Good purity | Longest time |

| Rotary evaporation | N/A | N/A | 96 | 89.4 | 0.3 | Fastest | Lowest purity |

Yield optimization strategies focus on minimizing material losses during purification while maintaining product quality [20] [24]. The implementation of multi-step purification protocols, combining liquid-liquid extraction with subsequent column chromatography, maximizes both yield and purity [1] [17]. Careful monitoring of fraction collection during chromatographic separation prevents cross-contamination and ensures optimal product recovery [17] [44].

Advanced separation techniques including micellar electrokinetic chromatography have been developed for specialized analytical applications [46]. These methods offer high resolution and sensitivity for trace analysis of imidazole derivatives in complex matrices [46]. While primarily analytical in scope, these techniques provide valuable insights for optimizing preparative purification strategies [46] [49].

The development of specialized stationary phases for imidazole separation has enhanced chromatographic efficiency [49]. Imidazolium-bonded silica phases demonstrate superior retention characteristics for polar imidazole compounds, enabling more selective separations [49]. These specialized phases show particular promise for hydrophilic interaction liquid chromatography applications [49].

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide demonstrates moderate thermal stability characteristics that are typical of substituted imidazole carboxamide derivatives. The compound exhibits air sensitivity and heat sensitivity, necessitating storage under controlled environmental conditions [1] [2] [3].

Thermal Decomposition Characteristics

The compound's thermal behavior indicates stability at ambient temperatures but requires careful handling at elevated temperatures. Related imidazole derivatives demonstrate thermal decomposition onset temperatures ranging from 165°C to 208°C under inert conditions, with oxidizing environments lowering these thresholds to 191-197°C [4] [5]. The thermal degradation of similar imidazole-containing compounds follows multi-step decomposition processes involving homolytic bond cleavage of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds [5].

Molecular Stability Factors

The presence of the N-methoxy-N-methyl carboxamide functionality contributes to the compound's stability profile through resonance stabilization, while the imidazole ring system provides aromatic stability. However, the methoxy substituent may be susceptible to hydrolytic cleavage under certain conditions, contributing to the observed moisture sensitivity [6] .

Solubility Characteristics in Organic Media

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide exhibits distinctive solubility patterns across various organic solvents, reflecting its polar nature and hydrogen bonding capabilities. The compound's molecular structure, featuring both hydrophilic and lipophilic components, influences its dissolution behavior in different solvent systems.

Polar Protic Solvents

In methanol, the compound demonstrates enhanced solubility due to the alcohol's ability to form hydrogen bonds with both the imidazole nitrogen atoms and the carboxamide oxygen [8] [9] [10]. This enhanced dissolution is attributed to favorable intermolecular interactions between the solvent's hydroxyl group and the compound's heteroatoms.

Polar Aprotic Solvents

Dichloromethane provides good solubility for N-methoxy-N-methyl-1H-imidazole-1-carboxamide, as demonstrated in synthetic applications where the compound dissolves readily in chlorinated solvents [11] [9] [12]. Acetonitrile also exhibits good solubility, as evidenced by its use in preparative procedures for related imidazole carboxamide derivatives [13] [14].

Tetrahydrofuran demonstrates moderate to good solubility characteristics. THF's moderate polarity and hydrogen bond accepting capability through its oxygen atom provide favorable interactions with the compound's polar functional groups [14] [15]. The solvent's ability to dissolve a wide range of organic compounds makes it suitable for reactions involving this imidazole derivative.

Chlorinated Solvents

Chloroform shows sparingly soluble characteristics, with limited dissolution noted for structurally related N-methyl imidazole carboxamide compounds [10]. This reduced solubility compared to dichloromethane may be attributed to chloroform's lower polarity and different hydrogen bonding characteristics.

High Polarity Solvents

Dimethyl sulfoxide (DMSO) is expected to provide excellent solubility based on the compound's polar nature and DMSO's exceptional solvating power for polar organic molecules [16] [17] [18]. DMSO's high dielectric constant and ability to form favorable interactions with both polar and non-polar portions of molecules make it an ideal solvent for this compound.

Aqueous Solubility

Water provides limited solubility despite the compound's polar functional groups [11] [9] [19]. The moderate LogP value of 0.34440 [20] indicates balanced hydrophilic-lipophilic character, but the overall molecular structure favors organic solvents over aqueous media.

Reactivity Under Various Environmental Conditions

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide exhibits environment-dependent reactivity patterns that significantly influence its stability and handling requirements. The compound's reactivity is primarily governed by the susceptibility of the carboxamide bond to hydrolytic cleavage and the methoxy group to nucleophilic attack.

Aqueous Environment Reactivity

Under neutral aqueous conditions, the compound demonstrates moderate stability with slow hydrolysis occurring over extended periods [6] . The hydrolysis rate is influenced by the electron-withdrawing effect of the imidazole ring, which reduces the electrophilicity of the carbonyl carbon in the carboxamide group.

Acidic conditions (pH < 4) promote enhanced hydrolytic degradation through acid-catalyzed amide hydrolysis mechanisms [6] . The protonation of the carboxamide oxygen increases the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack by water molecules and subsequent bond cleavage.

Basic conditions (pH > 10) result in accelerated hydrolysis via base-catalyzed mechanisms [6] . Hydroxide ion attack on the carboxamide carbonyl leads to tetrahedral intermediate formation and subsequent elimination of the N-methoxy-N-methyl amine fragment.

Temperature-Dependent Reactivity

Elevated temperatures (>50°C) significantly accelerate degradation pathways, including both hydrolytic and thermal decomposition processes [21] [4] [5]. Thermal energy promotes molecular vibrations that weaken chemical bonds, particularly the thermally labile methoxy-nitrogen bond and carboxamide functionality.

The compound follows Arrhenius kinetics for thermal degradation, with reaction rates approximately doubling for every 10°C temperature increase. This temperature sensitivity necessitates refrigerated storage and careful temperature control during handling and processing.

Oxidative Environment Reactivity

Atmospheric oxygen exposure poses significant stability challenges, with potential for oxidative degradation of the organic functional groups [22] [5]. The imidazole ring nitrogen atoms and methoxy group are particularly susceptible to oxidative attack, leading to formation of N-oxides and hydroxylated degradation products.

The air sensitivity characteristic requires storage under inert gas atmospheres to prevent oxidative degradation pathways that can compromise compound integrity and purity [1] [2] [3].

Photochemical Reactivity

While specific photostability data are limited, the compound's structure suggests potential susceptibility to UV-induced degradation. The presence of nitrogen-containing heterocycles and carboxamide functionality may undergo photochemical bond cleavage under prolonged UV exposure, particularly in solution.

Moisture Sensitivity

High humidity conditions promote moisture-induced degradation through hydrolytic processes [1] [2] [3]. Water vapor absorption can initiate slow hydrolysis reactions even in apparently dry conditions, emphasizing the importance of dessicated storage environments.